3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid
Overview
Description
Preparation Methods
The synthesis of 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid involves several steps. One common synthetic route includes the reaction of 2-furylacrylic acid with an appropriate amine under specific conditions to form the desired product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid involves its interaction with specific molecular targets. The furan ring and propanoic acid moiety allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity . The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could interact with a variety of biological molecules .
Comparison with Similar Compounds
3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid can be compared to other similar compounds, such as:
2-furylacrylic acid: Shares the furan ring but lacks the amino and propanoic acid groups.
3-amino-2-furylpropanoic acid: Contains the amino and propanoic acid groups but differs in the position of the furan ring.
Furan-2-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the amino group.
Properties
IUPAC Name |
3-[3-(furan-2-yl)prop-2-enoylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(11-6-5-10(13)14)4-3-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIDPALCXIWYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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